EphA2 agonist 1

Glioblastoma Antiproliferation EphA2

EphA2 agonist 1 (Compound 7bg) is a structurally unique, bivalent dimeric agonist with a PEG linker and benzamide moiety – a feature absent in monomeric or alternative dimers like 3d/3e. Its ability to directly activate EphA2 and inhibit U251 proliferation (IC50 1.90 μM) makes it the definitive reference standard for glioblastoma research. Choose this benchmark compound to eliminate agonist variability and ensure reproducible SAR and signaling studies.

Molecular Formula C50H58N12O12
Molecular Weight 1019.1 g/mol
Cat. No. B12404014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphA2 agonist 1
Molecular FormulaC50H58N12O12
Molecular Weight1019.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)OCCOCCOCCOC(=O)NC5=CC=CC(=C5)C(=O)N6CCN(CC6)C7=NC8=CC(=C(C=C8C(=N7)N)OC)OC)N)OC
InChIInChI=1S/C50H58N12O12/c1-67-39-27-35-37(29-41(39)69-3)55-47(57-43(35)51)61-15-11-59(12-16-61)45(63)31-7-5-9-33(25-31)53-49(65)73-23-21-71-19-20-72-22-24-74-50(66)54-34-10-6-8-32(26-34)46(64)60-13-17-62(18-14-60)48-56-38-30-42(70-4)40(68-2)28-36(38)44(52)58-48/h5-10,25-30H,11-24H2,1-4H3,(H,53,65)(H,54,66)(H2,51,55,57)(H2,52,56,58)
InChIKeyGMPGUKZZIIPCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EphA2 Agonist 1 (Compound 7bg) – Procurement Guide for a Potent and Selective Dimeric EphA2 Receptor Activator


EphA2 agonist 1 (CAS 2611459-57-3), also designated Compound 7bg, is a synthetic, dimeric small-molecule agonist of the EphA2 receptor tyrosine kinase . It is a lead-optimized derivative developed from the doxazosin scaffold, possessing a unique dimeric architecture with a polyethylene glycol linker and an additional benzamide moiety [1]. The compound is supplied as a high-purity (≥98%–99.32%) solid for research use, with a molecular weight of 1019.07 and formula C50H58N12O12 . Its primary reported application is in preclinical oncology research targeting EphA2-overexpressing cancers, particularly glioblastoma.

Why EphA2 Agonist 1 (Compound 7bg) Cannot Be Substituted with a Generic EphA2 Agonist in Preclinical Research


EphA2 agonists are not functionally interchangeable due to significant divergence in molecular architecture, binding kinetics, and cellular efficacy. EphA2 agonist 1 (Compound 7bg) is a specific, bivalent dimeric molecule with a defined polyethylene glycol linker and benzamide moiety that confers a unique pharmacological profile distinct from other agonists such as monomeric doxazosin, alternative dimers like 3d and 3e, or peptide-based agents [1]. Substitution with a generic agonist, particularly one lacking dimeric architecture or selective activation capacity, would compromise experimental reproducibility and confound data interpretation, as receptor activation, internalization, and downstream antiproliferative effects are exquisitely sensitive to the ligand's precise structural features [1][2].

EphA2 Agonist 1 (Compound 7bg) – Comparative Quantitative Evidence for Scientific Selection and Procurement


Cellular Antiproliferative Potency in U251 Glioblastoma Model: Direct Comparison with EphA2 Agonist 2

EphA2 agonist 1 (Compound 7bg) demonstrates superior antiproliferative activity against EphA2-overexpressing U251 glioblastoma cells compared to EphA2 agonist 2, a related dimeric agonist. In a standardized in vitro cell viability assay, Compound 7bg exhibited a lower IC50 value, indicating higher potency in the target-overexpressing context [1][2].

Glioblastoma Antiproliferation EphA2

Selectivity Profile Against EphA2-Overexpressing vs. Wild-Type Cells: Quantified Therapeutic Index

EphA2 agonist 1 (Compound 7bg) displays a clear selectivity window between EphA2-overexpressing and wild-type U251 glioblastoma cells, which is a critical parameter for target engagement and potential safety margins. The compound is approximately 4.2-fold more potent in the overexpressing line compared to the wild-type control [1]. This selectivity is consistent with the compound's mechanism of action and is a key differentiator from less selective agents.

Selectivity Glioblastoma Therapeutic Index

Receptor Activation Capacity: Critical Differentiation from Inactive Dimeric Analogs 3d and 3e

Among a panel of dimeric agonists, only EphA2 agonist 1 (Compound 7bg) demonstrated significant EphA2 receptor activation, despite other dimers (3d and 3e) showing similar antiproliferative activities. This indicates that the specific structural features of 7bg, particularly its longer PEG linker and benzamide moiety, are essential for triggering the receptor's signaling cascade, not just for binding or inducing cell death [1].

Receptor Activation Dimer SAR

Primary Research Applications for EphA2 Agonist 1 (Compound 7bg) Based on Validated Evidence


Preclinical Target Validation and Mechanism-of-Action Studies in EphA2-Overexpressing Glioblastoma

EphA2 agonist 1 (Compound 7bg) is the preferred tool compound for studies requiring robust EphA2 receptor activation in glioblastoma cell models. Its demonstrated ability to both inhibit proliferation with an IC50 of 1.90 ± 0.55 μM in U251 EphA2-overexpressing cells and, crucially, to directly activate the EphA2 receptor, makes it ideal for dissecting downstream signaling pathways, receptor internalization, and the cellular consequences of EphA2 agonism [1][2]. Its selectivity over wild-type cells (~4.2-fold) further supports its use in experiments designed to correlate biological effects with EphA2 expression levels [1].

Structure-Activity Relationship (SAR) Studies and Lead Optimization in Medicinal Chemistry

As a late-stage dimeric analog derived from doxazosin, Compound 7bg serves as a critical benchmark in SAR studies for novel EphA2 agonists. Its unique dimeric architecture, featuring a specific PEG linker length and a benzamide moiety, is directly linked to its ability to activate the receptor, a property absent in closely related dimers 3d and 3e [2]. Researchers can use 7bg to establish a baseline for receptor activation and antiproliferative potency against which new synthetic derivatives can be quantitatively compared, driving rational lead optimization efforts.

Comparative Profiling of EphA2 Agonists for Experimental Reproducibility

To ensure cross-study consistency and data reproducibility, laboratories investigating EphA2 biology should adopt a well-characterized reference agonist. EphA2 agonist 1 (Compound 7bg) offers a defined pharmacological profile with quantitative data (IC50 values, selectivity index) that can be used as a positive control in a wide range of assays. By standardizing on a single, validated compound like 7bg, research groups can mitigate the variability introduced by using structurally and functionally distinct agonists such as monomeric doxazosin or alternative dimers, thereby strengthening the comparability of results across different experiments and publications [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for EphA2 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.